molecular formula C17H19N3O3S B14159752 1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene CAS No. 896813-52-8

1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene

Cat. No.: B14159752
CAS No.: 896813-52-8
M. Wt: 345.4 g/mol
InChI Key: LUOHIRSLSMQFJX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is a complex organic compound with a unique structure that includes a benzo[b]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene typically involves multi-step organic reactions. One common approach is to start with a benzo[b]fluorene precursor, which is then functionalized through a series of reactions including alkylation, sulfonation, and cyclization. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitronium tetrafluoroborate in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

896813-52-8

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

15-(2-methoxyethylsulfanyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene

InChI

InChI=1S/C17H19N3O3S/c1-17(2)7-12-10(8-22-17)6-11-13-14(23-15(11)20-12)16(19-9-18-13)24-5-4-21-3/h6,9H,4-5,7-8H2,1-3H3

InChI Key

LUOHIRSLSMQFJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCCOC)C

solubility

43 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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